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molecular formula C5H3Br2N B049186 2,3-Dibromopyridine CAS No. 13534-89-9

2,3-Dibromopyridine

Cat. No. B049186
M. Wt: 236.89 g/mol
InChI Key: SLMHHOVQRSSRCV-UHFFFAOYSA-N
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Patent
US09241931B2

Procedure details

Dry THF (100 mL) was cooled to −78° C. and n-butyllithium (2.5 M in hexanes; 23 mL, 58 mmol) was added. Acetonitrile (3.3 mL, 64 mmol) was added dropwise maintaining the temperature below −60° C. A white precipitate formed and the reaction mixture was stirred at −78° C. for 45 min. A solution of 2,3-dibromopyridine (2.0 g, 8.4 mmol) in dry THF (10 mL) was added dropwise and the reaction mixture stirred at −78° C. for 1.5 h then allowed to warm to room temperature. The reaction was quenched by the dropwise addition of water. The aqueous was extracted with DCM (×3) and the combined organics washed with brine, dried (MgSO4) and concentrated in vacuo. (3-Bromo-pyridin-2-yl)-acetonitrile (Intermediate 1) was purified by flash column chromatography.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[C:6](#[N:8])[CH3:7].Br[C:10]1[C:15]([Br:16])=[CH:14][CH:13]=[CH:12][N:11]=1>C1COCC1>[Br:16][C:15]1[C:10]([CH2:7][C:6]#[N:8])=[N:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
23 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=NC=CC=C1Br
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at −78° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below −60° C
CUSTOM
Type
CUSTOM
Details
A white precipitate formed
STIRRING
Type
STIRRING
Details
the reaction mixture stirred at −78° C. for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the dropwise addition of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with DCM (×3)
WASH
Type
WASH
Details
the combined organics washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
(3-Bromo-pyridin-2-yl)-acetonitrile (Intermediate 1) was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
BrC=1C(=NC=CC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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